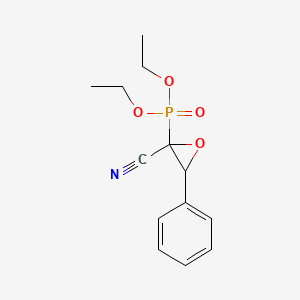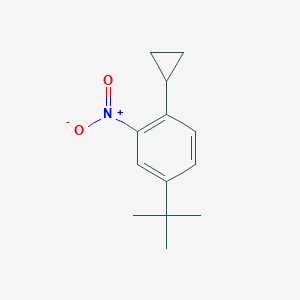
4-tert-Butyl-1-cyclopropyl-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-1-cyclopropyl-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It features a benzene ring substituted with a tert-butyl group, a cyclopropyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-cyclopropyl-2-nitrobenzene typically involves the nitration of a pre-synthesized 4-tert-butyl-1-cyclopropylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-tert-Butyl-1-cyclopropyl-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Oxidation: Potassium permanganate, chromium trioxide, nitric acid.
Major Products Formed
Reduction: 4-tert-Butyl-1-cyclopropyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Oxidized derivatives at the benzylic position or further oxidation products.
科学的研究の応用
4-tert-Butyl-1-cyclopropyl-2-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various substituted benzene derivatives.
Biology: Potential use in the study of nitroaromatic compounds’ effects on biological systems. It can be used to investigate the metabolic pathways and toxicity of nitroaromatic compounds.
Medicine: Research into its potential pharmacological properties, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 4-tert-Butyl-1-cyclopropyl-2-nitrobenzene depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Substitution: The nitro group can be replaced by other substituents through electrophilic aromatic substitution, where the nitro group acts as a leaving group.
Oxidation: The oxidation process involves the transfer of oxygen atoms to the benzylic position or other reactive sites on the molecule.
類似化合物との比較
4-tert-Butyl-1-cyclopropyl-2-nitrobenzene can be compared with other similar compounds, such as:
4-tert-Butyl-1-nitrobenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-tert-Butyl-4-nitrobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
4-tert-Butyl-2-nitrobenzene: Similar but with different positioning of the nitro group, influencing its chemical behavior.
The uniqueness of this compound lies in its combination of substituents, which imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
113680-27-6 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
4-tert-butyl-1-cyclopropyl-2-nitrobenzene |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)10-6-7-11(9-4-5-9)12(8-10)14(15)16/h6-9H,4-5H2,1-3H3 |
InChIキー |
ZITILCYDABPYTI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)C2CC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


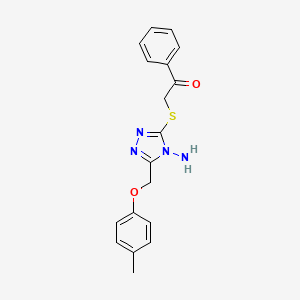
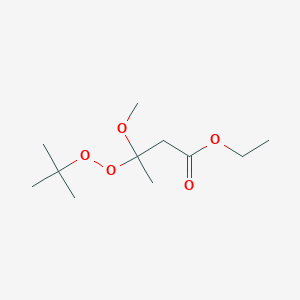
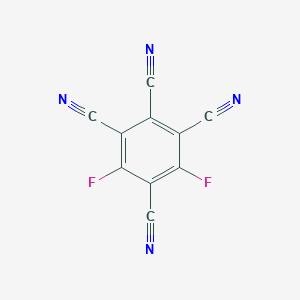
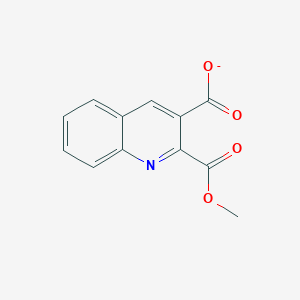
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
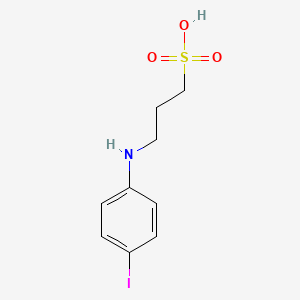
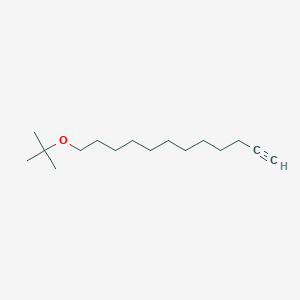
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
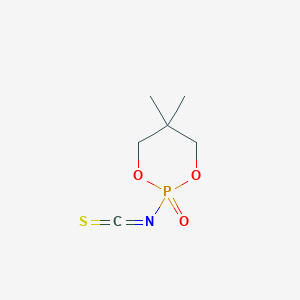

![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)


